1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
Description
1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a urea derivative featuring a 2-methoxyphenyl group linked via a urea bridge to a piperidin-4-yl moiety, with a hydrochloride counterion. The methoxy group at the phenyl 2-position may influence electronic properties and binding interactions, distinguishing it from positional isomers and other derivatives.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H2,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXYSSMPHHMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-43-5 | |
| Record name | Urea, N-(2-methoxyphenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 2-methoxyaniline with 4-piperidone to form an intermediate, which is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalysts: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: 1-(2-Hydroxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
Reduction: 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Properties
- Molecular Formula : C13H18ClN3O2
- CAS Number : 1233955-43-5
- Appearance : Typically appears as a white crystalline solid.
- Solubility : Enhanced solubility in aqueous solutions due to its hydrochloride form.
Chemistry
1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with specific properties.
Biology
In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. The methoxyphenyl group may facilitate interactions with hydrophobic pockets of proteins, while the piperidinyl group can engage with polar residues, allowing for diverse biological activity.
Medicine
The pharmacological properties of this compound are being explored for potential therapeutic effects. Research indicates that it may have applications in treating various conditions by modulating specific molecular targets involved in disease pathways.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials with tailored properties. Its ability to undergo various chemical reactions makes it suitable for creating innovative products across multiple sectors.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups that confer distinct chemical reactivity and biological activity. This versatility makes it an important compound for ongoing research and development.
Case Studies and Research Findings
Research has highlighted several case studies where this compound has been instrumental:
- Ligand Binding Studies : Investigations into its binding affinity to specific receptors have shown promising results in modulating receptor activity.
- Pharmacological Investigations : Studies have reported potential anti-inflammatory and analgesic effects, warranting further exploration into its therapeutic applications.
- Material Science Applications : Its use as a precursor in synthesizing novel polymers has been documented, showcasing its industrial relevance.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperidinyl group can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Positional Isomers of Methoxyphenyl Substituents
Structural analogs with methoxy groups at alternative positions on the phenyl ring exhibit distinct physicochemical and biological profiles:
- 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233952-76-5): This isomer has a methoxy group at the phenyl 3-position.
- 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride : The para-substituted methoxy group increases electron-donating effects, which could improve solubility but reduce membrane permeability relative to the ortho-substituted target compound .
Key Differences :
- Lipophilicity : The 2-methoxy group in the target compound may confer higher lipophilicity than the 4-methoxy analog, favoring blood-brain barrier penetration.
- Synthetic Accessibility : ECHEMI data indicate commercial availability of the 3- and 4-methoxy isomers, suggesting their synthesis is more streamlined .
Halogen-Substituted Analogs
Replacement of the methoxy group with halogens alters electronic and steric properties:
- HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride): Although a piperazine derivative, the chloro substitution highlights how halogen atoms can improve metabolic stability and target affinity .
Key Differences :
- Binding Affinity : Fluorine and chlorine substituents often enhance binding through halogen bonding, whereas methoxy groups rely on hydrogen bonding or dipole interactions.
Modifications on the Piperidine Ring
Variations in the piperidine moiety impact conformational flexibility and solubility:
Key Differences :
- Solubility : Polar substituents (e.g., oxaadamantane) improve solubility, whereas alkyl groups (e.g., isopropyl) favor lipid bilayer penetration.
- Synthetic Complexity : Adamantane derivatives require multi-step synthesis, contrasting with the straightforward urea formation used for the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea HCl | C₁₃H₁₉ClN₃O₂* | ~284.5 | 2-Methoxy, piperidine | High lipophilicity |
| 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea HCl | C₁₂H₁₇ClFN₃O | 273.73 | 4-Fluoro | Enhanced halogen bonding |
| 1-Isopropyl-3-(piperidin-4-yl)urea HCl | C₉H₁₉ClN₃O | 220.72 | Isopropyl | Increased steric bulk |
| HBK15 | C₂₃H₂₉ClN₂O₃ | 433.94 | Chloro, piperazine | Metabolic stability |
*Estimated based on analogs .
Biological Activity
1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H20ClN3O2
- CAS Number : 1233955-43-5
- Structure : The compound consists of a piperidine ring substituted with a urea group and a methoxyphenyl moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxyphenyl group enhances binding affinity, while the piperidine component may influence the compound's pharmacokinetics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of piperidine have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .
Antitumor Potential
The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can inhibit cell growth in various cancer cell lines, suggesting potential as an anticancer agent. The IC50 values (the concentration required to inhibit cell growth by 50%) are crucial metrics that reflect the compound's effectiveness in this regard .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related piperidine derivatives:
-
Study on Antibacterial Activity :
- Objective : To assess the antibacterial efficacy of various piperidine derivatives.
- Method : In vitro testing against multiple bacterial strains.
- Results : Compounds exhibited varying degrees of antibacterial activity, with some showing significant inhibition against E. coli and S. aureus.
Compound MIC (mg/mL) Target Bacteria Compound A 0.0039 S. aureus Compound B 0.025 E. coli -
Antitumor Evaluation :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Method : Dose-response assays were performed on various cell lines.
- Results : The compound showed promising results with IC50 values indicating effective inhibition of tumor growth.
Cell Line IC50 (µM) A549 (Lung Cancer) 12 MCF7 (Breast Cancer) 15
Q & A
What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling a 2-methoxyphenyl isocyanate with a piperidin-4-amine derivative under anhydrous conditions. For example, urea formation can be achieved via nucleophilic addition-elimination in dichloromethane or DMF, using triethylamine as a base to scavenge HCl . Reaction optimization may include:
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane improves solubility of aromatic intermediates .
- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
How should researchers handle and store this compound to ensure stability?
Level: Basic
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis and oxidation . Desiccants (e.g., silica gel) mitigate moisture absorption.
- Handling : Use gloves and protective eyewear to avoid dermal/ocular exposure. Work in a fume hood with local exhaust ventilation to limit aerosol formation .
- Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free piperidine or 2-methoxyphenylurea) .
What analytical techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~3.0–4.0 ppm for piperidine CH2 groups) and detects residual solvents .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .
- Mass Spectrometry (LC/MS) : Electrospray ionization (ESI+) confirms the molecular ion ([M+H]+) and detects chloride adducts .
What in vitro assays are suitable for evaluating the biological activity of this urea derivative?
Level: Advanced
Methodological Answer:
- Enzyme inhibition assays : For targets like soluble epoxide hydrolase (sEH), use fluorescent substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl ester) to measure IC50 values. Include positive controls (e.g., TPPU) and assess time-dependent inhibition .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) in relevant cell lines (e.g., HEK293 or primary neurons). Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
Level: Advanced
Methodological Answer:
- Substituent variation : Modify the methoxy group (e.g., replace with Cl, CF3) or piperidine substituents (e.g., N-methylation) to assess steric/electronic effects on potency. Compare with analogs like 1-(1-adamantyl)-3-(piperidin-4-yl)urea .
- Bioisosteric replacement : Replace the urea moiety with carbamate or thiourea to evaluate hydrogen-bonding requirements. Use molecular docking to predict binding interactions with target enzymes .
How can contradictory data regarding the compound’s solubility and bioavailability be resolved?
Level: Advanced
Methodological Answer:
- Solubility profiling : Perform shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification. Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility .
- Bioavailability studies : Conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to assess intestinal absorption. Compare pharmacokinetic data across animal models (e.g., rodent vs. primate) to identify species-specific differences .
What are the key considerations for designing toxicity studies for this compound?
Level: Advanced
Methodological Answer:
- In vitro toxicity : Screen for hepatotoxicity (e.g., HepG2 cell viability), hERG channel inhibition (patch-clamp assays), and genotoxicity (Ames test) .
- In vivo models : Administer escalating doses (1–100 mg/kg) in rodents over 14–28 days. Monitor organ weights, serum biomarkers (ALT, creatinine), and histopathology .
- Metabolic stability : Use liver microsomes (human/rodent) to identify reactive metabolites (e.g., glutathione adducts via LC-MS/MS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
